molecular formula C16H16O2 B14461049 2-(2-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran CAS No. 73110-81-3

2-(2-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14461049
CAS No.: 73110-81-3
M. Wt: 240.30 g/mol
InChI Key: KOXLUJKIPQNFDF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methoxyphenyl)ethanol with a suitable acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzopyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzopyrans.

Scientific Research Applications

2-(2-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran has been studied for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The methoxy group can enhance its ability to interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The compound’s antioxidant properties may be attributed to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran is unique due to its specific structural features, including the benzopyran ring and the methoxy group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

73110-81-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O2/c1-17-15-9-5-3-7-13(15)16-11-10-12-6-2-4-8-14(12)18-16/h2-9,16H,10-11H2,1H3

InChI Key

KOXLUJKIPQNFDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCC3=CC=CC=C3O2

Origin of Product

United States

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